molecular formula C12H23O4P B14007798 Diethyl (6-methyl-2-oxohept-5-en-3-yl)phosphonate CAS No. 57654-92-9

Diethyl (6-methyl-2-oxohept-5-en-3-yl)phosphonate

Cat. No.: B14007798
CAS No.: 57654-92-9
M. Wt: 262.28 g/mol
InChI Key: IXPZWBXXRQRGTA-UHFFFAOYSA-N
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Description

3-Diethoxyphosphoryl-6-methyl-hept-5-en-2-one is an organic compound characterized by its unique structure, which includes a phosphoryl group and a heptenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Diethoxyphosphoryl-6-methyl-hept-5-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of diethyl phosphite and 6-methyl-5-hepten-2-one as starting materials. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran, under an inert atmosphere .

Industrial Production Methods

Industrial production of 3-Diethoxyphosphoryl-6-methyl-hept-5-en-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Diethoxyphosphoryl-6-methyl-hept-5-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine derivatives .

Scientific Research Applications

3-Diethoxyphosphoryl-6-methyl-hept-5-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Diethoxyphosphoryl-6-methyl-hept-5-en-2-one involves its interaction with molecular targets through its phosphoryl group. This interaction can modulate various biochemical pathways, particularly those involving phosphorylation and dephosphorylation processes. The compound’s effects are mediated through its ability to act as a phosphoryl donor or acceptor, influencing cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Diethoxyphosphoryl-6-methyl-hept-5-en-2-one is unique due to its combination of a phosphoryl group and a heptenone backbone, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds .

Properties

CAS No.

57654-92-9

Molecular Formula

C12H23O4P

Molecular Weight

262.28 g/mol

IUPAC Name

3-diethoxyphosphoryl-6-methylhept-5-en-2-one

InChI

InChI=1S/C12H23O4P/c1-6-15-17(14,16-7-2)12(11(5)13)9-8-10(3)4/h8,12H,6-7,9H2,1-5H3

InChI Key

IXPZWBXXRQRGTA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CC=C(C)C)C(=O)C)OCC

Origin of Product

United States

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